

In Vivo Efficacy of Quinoxalinone-Based Antitumor Agents: A Comparative Analysis

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Compound of Interest

4-Methyl-3,4-dihydroquinoxalin2(1H)-one

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a potent 3,4-dihydroquinoxalin-2(1H)-one derivative against other vascular disrupting agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this class of compounds for further development.

While in vivo efficacy data for **4-Methyl-3,4-dihydroquinoxalin-2(1H)-one** is not readily available in published literature, a closely related and highly potent analog, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant antitumor activity in preclinical models. This guide will focus on the in vivo validation of this promising lead compound and compare its performance with established tubulin-binding vascular disrupting agents (VDAs), Combretastatin A-4 phosphate (CA4P) and OXi4503.

Comparative In Vivo Efficacy

The following table summarizes the in vivo antitumor efficacy of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its comparators in mouse xenograft models.



Compound	Dose	Tumor Model	Key Findings
7-Methoxy-4-(2- methylquinazolin-4- yl)-3,4- dihydroquinoxalin- 2(1H)-one	1.0 mg/kg	Human tumor xenograft	Inhibited tumor growth by 62% without obvious signs of toxicity.[1][2][3][4][5]
Combretastatin A-4 phosphate (CA4P)	30 mg/kg (rats)	P22 carcinosarcoma	Reduced tumor blood flow by 64% at 6 hours post-treatment. [6]
100 mg/kg (mice)	KHT sarcoma	Resulted in an 80% to 90% reduction in tumor perfusion 4 hours after treatment.	
OXi4503 (CA1P)	25 mg/kg (mice)	KHT sarcoma	Resulted in an 80% to 90% reduction in tumor perfusion 4 hours after treatment, with a slower recovery rate compared to CA4P.[7]
40 mg/kg (mice)	HNSCC xenograft	Showed significant tumor growth inhibition with a single dose.	

Mechanism of Action: Tubulin-Binding Vascular Disruption

These quinoxalinone derivatives, along with CA4P and OXi4503, function as vascular disrupting agents (VDAs).[1][2] Their primary mechanism of action involves binding to tubulin in endothelial cells, leading to the depolymerization of microtubules. This disrupts the

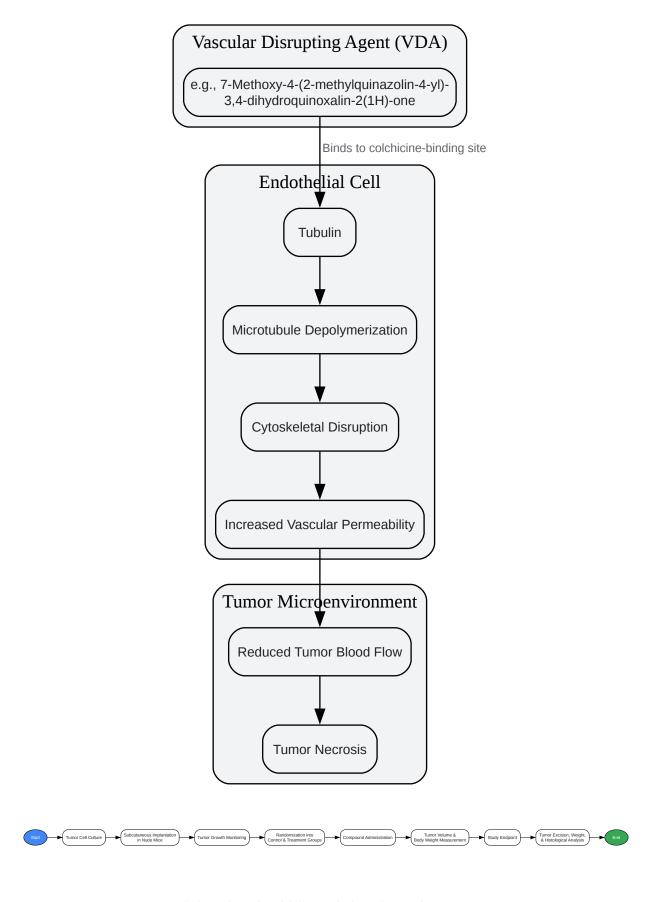






cytoskeleton of the endothelial cells lining the tumor vasculature, causing them to change shape and increasing vascular permeability.[8] The subsequent collapse of the tumor's blood vessels leads to a rapid shutdown of blood flow, resulting in extensive tumor necrosis.[8][9]





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